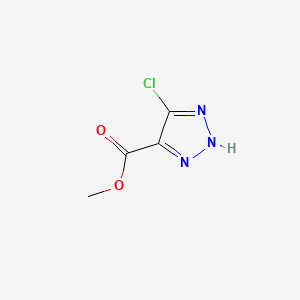

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester” is a chemical compound. It is a derivative of 1H-1,2,3-Triazole-4-carboxylic acid . The molecular formula of 1H-1,2,3-Triazole-4-carboxylic acid is C3H3N3O2 .

Synthesis Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . There are also various methods for the synthesis of 1,2,4-triazoles, including reactions involving hydrazines and formamide .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Antibacterial Activity : The synthesis of methyl esters containing a triazole ring, similar in structure to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, has been investigated for their antibacterial properties. X-ray diffraction studies helped in understanding the molecular structure of these compounds (Iradyan et al., 2014).

N-Acetylated Derivatives Synthesis : Research on the synthesis, structure, and properties of N-acetylated derivatives of similar triazole compounds has been conducted. These studies included techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy (Dzygiel et al., 2004).

Catalytic Applications

- Application in Catalysis : The methyl 1H-1,2,3-triazole-4-carboxylate, a compound structurally related to 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, has been utilized as a ligand in gold(I) cations. Its efficiency in catalyzing allene synthesis and alkyne hydration was studied, showing significant catalytic efficiency (Hu et al., 2019).

Thermal Behavior and Stability

- Thermal Decomposition and Stability : The thermal behavior of methyl esters of triazole derivatives was studied to understand their decomposition process and stability. These findings are crucial for applications where thermal stability is a key factor (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Pharmaceutical and Biological Activities

Potential in Anti-Inflammatory Medication : Derivatives of triazole compounds, structurally related to the 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester, have been synthesized and evaluated for their anti-inflammatory activities. Some of these derivatives showed significant inhibition against carrageenan-induced rat paw edema, indicating potential pharmaceutical applications (Rabea et al., 2006).

HSP90 Inhibitors Synthesis : Triazole-based compounds have been synthesized and tested as inhibitors for HSP90, a protein implicated in cancer. One of the synthesized compounds showed significant inhibition, highlighting the potential use of triazole derivatives in cancer treatment (Ferrini et al., 2015).

Propiedades

IUPAC Name |

methyl 5-chloro-2H-triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUOGIDBNRPVFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237063 |

Source

|

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester | |

CAS RN |

88474-33-3 |

Source

|

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)